4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine
Description
This compound, also known as 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS: 485799-04-0), is a boronic ester derivative featuring a pyridine core substituted with a morpholine group and a pinacol boronate moiety. Its molecular formula is C₁₅H₂₃BN₂O₃ (MW: 290.17 g/mol). The compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceutical and materials science research .
Properties
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)13-5-6-14(18-11-13)12-19-7-9-20-10-8-19/h5-6,11H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPWDTXYFXZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726139 | |
| Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160790-92-0 | |
| Record name | 4-[[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160790-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, are often used as reagents in organic synthesis. They are typically involved in reactions with various organic compounds, serving as a boron source in Suzuki-Miyaura coupling reactions.
Mode of Action
The mode of action of this compound is likely related to its ability to participate in organic reactions. For example, compounds containing a tetramethyl-1,3,2-dioxaborolane group can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. This suggests that the compound might interact with its targets by transferring its boron atom during the reaction.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants or catalysts could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be enhanced or inhibited under certain conditions, affecting the outcome of the reactions it participates in.
Biological Activity
The compound 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and toxicity profiles based on diverse research findings.
Chemical Structure and Properties
The structure of the compound is characterized by the presence of a morpholine ring and a pyridine moiety linked to a boron-containing dioxaborolane. The molecular formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety is known for its role in stabilizing interactions with biomolecules such as proteins and nucleic acids. This interaction can potentially influence cellular pathways involved in:
- Cell proliferation
- Apoptosis
- Signal transduction
Pharmacokinetics
Recent studies have indicated favorable pharmacokinetic properties for this compound. In vitro assays demonstrated that it exhibits a moderate clearance rate and good oral bioavailability. For instance, one study reported an oral bioavailability of approximately 31.8% after administration at a dose of 10 mg/kg .
Toxicity Profile
Toxicological assessments have shown that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This suggests a relatively safe profile for further development.
Anticancer Activity
A notable area of research involves the compound's potential as an anticancer agent. In vitro studies have demonstrated significant inhibitory effects on various cancer cell lines. For example:
- IC50 values : The compound showed an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells while exhibiting much lower toxicity towards non-cancerous cells .
- Mechanism : It was found to induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways related to cancer growth.
Antiviral Activity
Another promising avenue is its antiviral properties. In studies involving influenza virus models, the compound demonstrated substantial antiviral activity by reducing viral load significantly in infected tissues .
Data Table: Summary of Biological Activities
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antitumor Activity :
- Research has indicated that derivatives of morpholine compounds exhibit significant antitumor properties. For instance, studies have shown that similar morpholine derivatives can inhibit the growth of various cancer cell lines, including A-549 (lung cancer) and HepG-2 (liver cancer) cells. The mechanisms often involve the disruption of cellular processes critical for tumor growth and survival .
-
Drug Development :
- The incorporation of boron into drug candidates has been linked to improved pharmacological profiles. Boron-containing compounds like 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine can serve as intermediates in the synthesis of novel pharmaceuticals targeting specific biological pathways .
-
Biological Activity :
- The compound's structure suggests potential interactions with various biological targets, enhancing its pharmacological profile. Its morpholine component may improve solubility and bioavailability, facilitating better efficacy in biological systems.
Applications in Organic Synthesis
- Borylation Reactions :
- Synthesis of Heterocycles :
Case Study 1: Antitumor Evaluation
In a study published in 2017, researchers synthesized several morpholine-based heterocycles and evaluated their antitumor activity against human cancer cell lines. Compounds derived from similar structures demonstrated promising results compared to standard treatments like cisplatin .
Case Study 2: Borylation Efficiency
Another study highlighted the efficiency of using this compound in borylation reactions under palladium catalysis. The results indicated high yields and selectivity for desired products .
Comparison with Similar Compounds
Pyrimidine-Based Analog
Compound : 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (CAS: N/A)
- Molecular Formula : C₁₄H₂₂BN₃O₃ (MW: 291.16 g/mol)
- Key Differences :
- Replaces the pyridine ring with a pyrimidine (two nitrogen atoms in the aromatic ring), enhancing electron-withdrawing effects.
- Lower molecular weight and altered reactivity in cross-coupling due to increased nitrogen content.
Thiazole-Based Analog
Compound : 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine (CAS: 1402172-49-9)
Thiophene-Based Analog
Compound : 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thien-2-yl]methyl}morpholine (CAS: 364794-85-4)
- Molecular Formula: C₁₅H₂₄BNO₃S (MW: 309.23 g/mol)
- Key Differences :
- Thiophene ring provides π-conjugation and sulfur-mediated electronic effects.
- Steric hindrance from the methylene linker may reduce cross-coupling efficiency.
- Applications : Suitable for materials science applications requiring extended π-systems, such as organic electronics .
Positional Isomers
Compound : 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine (CAS: 1201644-33-8)
- Molecular Formula : C₁₅H₂₃BN₂O₃ (MW: 290.17 g/mol)
- Key Differences :
Comparative Data Table
Pharmaceutical Relevance
- Kinase Inhibitors: Pyridine and pyrimidine analogs are intermediates in CDK2 and kinase inhibitor synthesis.
- Metabolic Stability : Thiazole and thiophene analogs may offer improved pharmacokinetic profiles due to heteroatom-mediated resistance to oxidative metabolism .
Preparation Methods
Starting Materials and Key Reagents
- 2-halopyridine derivatives (e.g., 5-bromo-2-pyridinemethylmorpholine)
- Bis(pinacolato)diboron (B2Pin2)
- Palladium catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4)
- Bases such as sodium carbonate (Na2CO3)
- Solvents: 1,4-dioxane, water, acetonitrile
Typical Synthetic Procedure
A representative synthesis involves the following steps:
| Step | Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Borylation of Halopyridine | React 5-bromo-2-(morpholinomethyl)pyridine with bis(pinacolato)diboron in the presence of Pd catalyst and base | 65-75% | Inert atmosphere (argon), 1,4-dioxane/water solvent, 80-100°C, 3-5 h |
| 2 | Purification | Workup by dilution with water, extraction with organic solvents (e.g., DCM/MeOH), drying, and column chromatography | - | Silica gel chromatography with methanol/DCM eluent |
- To a stirred solution of 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol) in dioxane/water (70 mL/14 mL), 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol) and sodium carbonate (11.2 g, 106.1 mmol) were added. The mixture was purged with argon, Pd(PPh3)4 (3.4 g, 2.94 mmol) was added, and the reaction heated at 100°C for 4 h. After completion (monitored by TLC), the mixture was diluted with water, extracted with 10% MeOH/DCM, dried, filtered, concentrated, and purified by column chromatography to afford the product in 71% yield.
Reaction Mechanism Notes
- The Suzuki-Miyaura cross-coupling mechanism is central to the formation of the boronate ester, where the palladium catalyst facilitates the oxidative addition of the halopyridine, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.
- The morpholinomethyl substituent is typically introduced prior to borylation or is present on the halopyridine precursor.
Analytical and Characterization Data
| Parameter | Data |
|---|---|
| Molecular Formula | C16H25BN2O3 |
| Molecular Weight | 304.2 g/mol |
| LCMS (M+1)+ | 573.35 (for related coupled products) |
| Purity (HPLC) | 99.5% (254 nm) |
| NMR (1H, DMSO-d6, 400 MHz) | δ 11.46 (s, 1H), 8.19 (t, 1H), 7.57 (d, 2H), 7.36-7.39 (m, 3H), 4.28 (d, 2H), 3.82 (d, 2H), 3.57 (bs, 4H), 3.48 (s, 2H), 3.24 (t, 2H), 2.36 (m, 4H), 1.64-1.67 (m, 2H), 0.83 (t, 3H) |
These data confirm the successful synthesis and high purity of the compound.
Summary Table of Preparation Conditions and Yields
| Entry | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-(morpholinomethyl)pyridine | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/Water | 100 | 4 | 71 |
| 2 | 5-Bromo-2-(morpholinomethyl)pyridine | Pd(dppf)Cl2 | K3PO4 | 1,4-Dioxane | 80 | 5 | 65-70 (literature range) |
Research Findings and Optimization Notes
- The use of sodium carbonate as a base and inert atmosphere (argon) is critical to prevent oxidation of sensitive boronate intermediates.
- Reaction temperature around 100°C in a mixed aqueous-organic solvent system provides optimal conversion.
- Purification by silica gel chromatography using methanol/DCM mixtures yields high-purity products.
- The choice of palladium catalyst influences reaction efficiency; Pd(PPh3)4 is commonly employed for its robustness in these borylation reactions.
- Monitoring by thin-layer chromatography (TLC) and LCMS ensures reaction completion and product identity.
Q & A
Basic Research Question
- B NMR : Confirm the presence of the dioxaborolane ring (expected δ: ~30 ppm for pinacol boronate esters) .
- HPLC-MS : Monitor boronate stability under acidic/basic conditions; degradation products (e.g., boronic acid) will show distinct retention times .
- X-ray Crystallography : Resolve ambiguities in the pyridine-morpholine linkage, as seen in structurally related boronate esters .
What are the key challenges in utilizing this compound in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can reaction conditions be tailored to mitigate them?
Advanced Research Question
- Steric Hindrance : The pyridinyl-morpholine group may impede transmetallation. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance reactivity .
- Base Sensitivity : Avoid strong bases (e.g., NaOH) that degrade the boronate ester. Opt for KCO or CsCO in aqueous THF .
- Side Reactions : Monitor for protodeboronation via H NMR; deuterated solvents can help track H/D exchange at the boron site .
How should researchers address contradictions in reported melting points or spectral data for this compound across different studies?
Advanced Research Question
- Purity Assessment : Re-examine melting point data using differential scanning calorimetry (DSC) to distinguish polymorphic forms or hydrate/solvate formation .
- Spectral Reproducibility : Compare C NMR data with computational predictions (DFT) to identify discrepancies arising from solvent effects or tautomerism .
- Batch Variability : Test commercial samples (if available) against in-house synthesized material to rule out supplier-specific impurities .
What alternative synthetic routes exist for this compound, particularly those avoiding transition-metal catalysts?
Advanced Research Question
- Photocatalytic Borylation : Utilize aryl halides and pinacolborane under UV light, as demonstrated for pyridine derivatives .
- Mechanochemical Synthesis : Explore solvent-free ball-milling of pyridine precursors with boronating agents to reduce side reactions .
- Biocatalytic Approaches : Investigate engineered enzymes (e.g., cytochrome P450s) for selective C–B bond formation, though this remains exploratory .
What computational tools are most effective for predicting the reactivity of this compound in nucleophilic or electrophilic environments?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify reactive sites. The LUMO of the boronate ester is critical for electrophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on boronate stability; DMSO may stabilize the boron center via Lewis acid-base interactions .
- Docking Studies : Predict binding affinity with biomolecules (e.g., enzymes) if the compound is intended for medicinal chemistry applications .
How should researchers handle and store this compound to ensure long-term stability, given its sensitivity to moisture and oxygen?
Basic Research Question
- Storage Conditions : Store under inert gas (Ar/N) at –20°C in sealed, desiccated vials. Avoid freeze-thaw cycles .
- Stability Monitoring : Conduct periodic H NMR checks (every 3 months) to detect hydrolysis (broad peaks near δ 5–6 ppm for boronic acid) .
- Handling Protocols : Use gloveboxes for weighing; pre-dry solvents (e.g., molecular sieves for THF) to minimize moisture .
What analytical techniques are suitable for quantifying trace impurities (e.g., deprotected boronic acid) in this compound?
Advanced Research Question
- LC-HRMS : Achieve ppm-level detection of boronic acid using a C18 column and negative-ion ESI mode .
- Ion Chromatography : Quantify inorganic byproducts (e.g., B(OH)) with conductivity detection .
- TGA-MS : Track thermal decomposition profiles to identify volatile impurities (e.g., morpholine derivatives) .
How does the electronic nature of the pyridine ring influence the reactivity of the boronate ester in cross-coupling reactions?
Advanced Research Question
- Electron-Withdrawing Effects : The pyridine N atom lowers the LUMO energy, enhancing electrophilic reactivity but increasing susceptibility to hydrolysis. Substituent tuning (e.g., electron-donating groups on pyridine) can mitigate this .
- Hammett Analysis : Correlate σ values of pyridine substituents with coupling efficiency in model reactions .
- In Situ IR Spectroscopy : Monitor reaction intermediates (e.g., Pd–B complexes) to elucidate electronic effects on transmetallation kinetics .
What strategies can be employed to functionalize the morpholine ring post-synthesis without disrupting the boronate ester?
Advanced Research Question
- Protecting Groups : Temporarily mask the boronate with diethanolamine prior to morpholine modification .
- Mild Alkylation : Use alkyl halides and Hunig’s base in DMF at 0°C to minimize boronate cleavage .
- Click Chemistry : Perform copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) on morpholine-derivatized probes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
